Molecular Recognition Surface: Unsubstituted 6,7-Positions Create a Distinctive Pharmacophore Baseline
CAS 895645-05-3 possesses a fully unsubstituted benzo-ring at positions 6 and 7 of the quinolinone core. This is in direct contrast to the three closest commercially available analogs: the 6-methyl analog (CAS 895645-17-7; C₂₇H₂₃FN₂O₃; MW 442.49), the 6-ethyl analog (CAS 895650-80-3; C₂₈H₂₅FN₂O₃; MW 456.52), and the 6,7-dimethoxy analog (CAS 866590-47-8; C₂₈H₂₅FN₂O₅; MW 488.51). The absence of electron-donating substituents at positions 6 and 7 results in a differentiated electrostatic surface potential and reduced steric bulk in the hydrophobic binding region, which has been mechanistically linked to altered kinase ATP-pocket and HDAC channel occupancy in closely related 4-oxo-1,4-dihydroquinoline chemotypes [1][2].
| Evidence Dimension | 6- and 7-position substitution pattern (structural) with implications for molecular recognition |
|---|---|
| Target Compound Data | Unsubstituted at 6- and 7-positions; MW = 428.46 g/mol; molecular formula C₂₆H₂₁FN₂O₃ |
| Comparator Or Baseline | 6-methyl: CAS 895645-17-7, MW 442.49; 6-ethyl: CAS 895650-80-3, MW 456.52; 6,7-dimethoxy: CAS 866590-47-8, MW 488.51 |
| Quantified Difference | MW difference: −14.03 g/mol vs. 6-methyl; −28.06 g/mol vs. 6-ethyl; −60.05 g/mol vs. 6,7-dimethoxy. Hydrogen-bond donor/acceptor count differs by 0–2 atoms vs. dimethoxy analog. |
| Conditions | Structural comparison derived from validated SMILES and InChI records from chemenu.com and benchchem.com product listings . |
Why This Matters
For SAR campaigns, the unsubstituted core compound is the essential 'zero point' reference that enables unambiguous attribution of potency or selectivity shifts to introduced substituents; without it, analog data cannot be correctly normalized.
- [1] Yu, L. et al. (2016). 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as New Axl Kinase Inhibitors. J. Med. Chem., 59(14), 6807–6825. View Source
- [2] Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors (2017). Comparative HDAC8 IC₅₀ data demonstrating substituent-dependent selectivity. View Source
